Yvad-cho

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

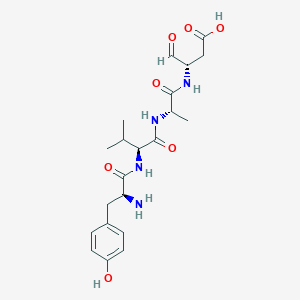

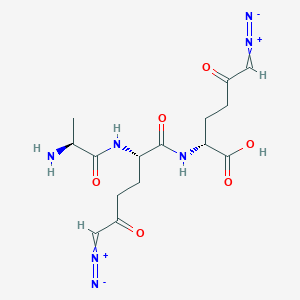

YVAD-CHO, auch bekannt als N-Acetyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-L-alaninamid, ist ein potenter und spezifischer Inhibitor von Caspase-1. Caspase-1 ist ein Enzym, das eine entscheidende Rolle bei der Entzündungsreaktion spielt, indem es Pro-Interleukin-1β in seine aktive Form, Interleukin-1β, umwandelt. This compound wird in der wissenschaftlichen Forschung häufig eingesetzt, um die Rolle von Caspase-1 in verschiedenen biologischen Prozessen und Krankheiten zu untersuchen.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound erfolgt nach der Methode der Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequentielle Addition von Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Die allgemeinen Schritte umfassen:

Kopplung: Die Aminosäuren werden unter Verwendung eines Kupplungsreagenzes wie Dicyclohexylcarbodiimid (DCC) oder N,N'-Diisopropylcarbodiimid (DIC) an das Harz gekoppelt.

Entschützung: Die Schutzgruppen an den Aminosäuren werden unter Verwendung von Trifluoressigsäure (TFA) entfernt.

Spaltung: Das Peptid wird unter Verwendung eines Spaltungsreagenzes wie Fluorwasserstoffsäure (HF) oder TFA vom Harz abgespalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden häufig eingesetzt, um die Effizienz und Ausbeute zu erhöhen. Das Verfahren beinhaltet strenge Reinigungsschritte, einschließlich der Hochleistungsflüssigkeitschromatographie (HPLC), um die Reinheit des Endprodukts zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of YVAD-CHO involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Coupling: The amino acids are coupled to the resin using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The peptide is cleaved from the resin using a cleavage reagent such as hydrogen fluoride (HF) or TFA.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

YVAD-CHO unterliegt hauptsächlich Peptidbindungsbildungs- und Spaltungsreaktionen. Aufgrund seiner Peptidstruktur nimmt es in der Regel nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil.

Häufige Reagenzien und Bedingungen

Kupplungsreagenzien: Dicyclohexylcarbodiimid (DCC), N,N'-Diisopropylcarbodiimid (DIC)

Entschützungsreagenzien: Trifluoressigsäure (TFA)

Spaltungsreagenzien: Fluorwasserstoffsäure (HF), Trifluoressigsäure (TFA)

Hauptprodukte

Das Hauptprodukt, das bei der Synthese von this compound entsteht, ist das Peptid selbst, das anschließend gereinigt wird, um die endgültige Verbindung zu erhalten.

Wissenschaftliche Forschungsanwendungen

YVAD-CHO wird in der wissenschaftlichen Forschung aufgrund seiner Fähigkeit, Caspase-1 zu hemmen, umfassend eingesetzt. Einige seiner Anwendungen umfassen:

Entzündungsstudien: This compound wird verwendet, um die Rolle von Caspase-1 bei entzündlichen Erkrankungen zu untersuchen, indem die Umwandlung von Pro-Interleukin-1β zu Interleukin-1β gehemmt wird.

Neurodegenerative Erkrankungen: Forscher verwenden this compound, um die Beteiligung von Caspase-1 an neurodegenerativen Erkrankungen wie Alzheimer-Krankheit zu untersuchen.

Zelltodmechanismen: Es wird eingesetzt, um die Mechanismen der Pyroptose zu verstehen, einer Form des programmierten Zelltods, die durch Caspase-1 vermittelt wird.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an das aktive Zentrum von Caspase-1 bindet und so dessen enzymatische Aktivität hemmt. Diese Hemmung verhindert die Umwandlung von Pro-Interleukin-1β in seine aktive Form, Interleukin-1β, und reduziert so die Entzündung. Das molekulare Ziel von this compound ist Caspase-1, und der beteiligte Weg ist der Entzündungssignalweg. .

Wirkmechanismus

YVAD-CHO exerts its effects by binding to the active site of caspase-1, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of pro-interleukin-1β to its active form, interleukin-1β, and subsequently reduces inflammation. The molecular target of this compound is caspase-1, and the pathway involved is the inflammatory signaling pathway .

Vergleich Mit ähnlichen Verbindungen

YVAD-CHO ist einzigartig in seiner Spezifität für Caspase-1. Ähnliche Verbindungen umfassen:

DEVD-CHO: Ein selektiver Inhibitor von Caspase-3, der zur Untersuchung der Apoptose verwendet wird.

Z-VAD-FMK: Ein Breitband-Caspase-Inhibitor, der mehrere Caspasen hemmt.

Ac-YVAD-CMK: Ein weiterer Caspase-1-Inhibitor, jedoch mit einem anderen Wirkmechanismus.

This compound zeichnet sich durch seine hohe Spezifität und Potenz bei der Hemmung von Caspase-1 aus und ist somit ein wertvolles Werkzeug in der Entzündungs- und Zelltodrecherche. .

Eigenschaften

Molekularformel |

C21H30N4O7 |

|---|---|

Molekulargewicht |

450.5 g/mol |

IUPAC-Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C21H30N4O7/c1-11(2)18(25-20(31)16(22)8-13-4-6-15(27)7-5-13)21(32)23-12(3)19(30)24-14(10-26)9-17(28)29/h4-7,10-12,14,16,18,27H,8-9,22H2,1-3H3,(H,23,32)(H,24,30)(H,25,31)(H,28,29)/t12-,14-,16-,18-/m0/s1 |

InChI-Schlüssel |

HWLANCVZPRATJR-GKEYINFOSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |

Kanonische SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

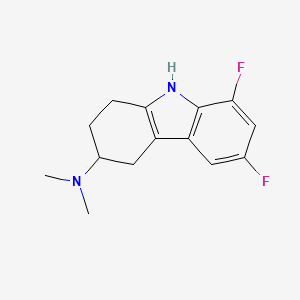

![pentasodium;[2-[bis(phosphonatomethyl)amino]ethyl-(phosphonatomethyl)amino]methyl-hydroxyphosphinate;samarium](/img/structure/B10784941.png)

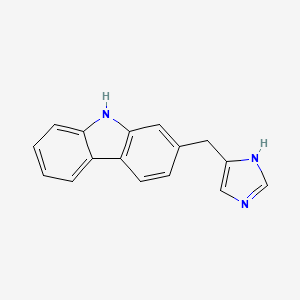

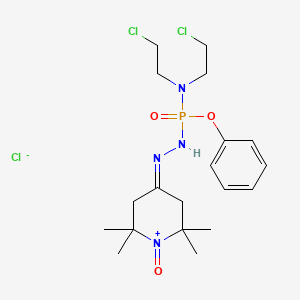

![2-chloro-N-(2-chloroethyl)-N-[phenoxy-[2-(2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-4-ylidene)hydrazinyl]phosphoryl]ethanamine](/img/structure/B10784998.png)

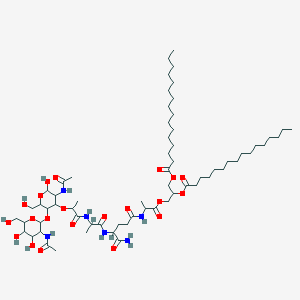

![2-[5-[(4Z,20Z)-35-butyl-19-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine](/img/structure/B10785008.png)